3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a pyrrole ring substituted with methoxyphenyl and dimethoxyphenethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common route starts with the preparation of 3,4-dimethoxyphenethylamine, which can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination . The pyrrole ring can be constructed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine . The final step involves coupling the pyrrole ring with the methoxyphenyl and dimethoxyphenethyl groups under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the pyrrole ring.
Mescaline: A related compound with additional methoxy groups on the aromatic ring.
Bevantolol: A compound synthesized using 3,4-dimethoxyphenethylamine as a precursor.
Uniqueness
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H22N2O5 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(4-methoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C21H22N2O5/c1-26-16-7-5-15(6-8-16)23-20(24)13-17(21(23)25)22-11-10-14-4-9-18(27-2)19(12-14)28-3/h4-9,12-13,22H,10-11H2,1-3H3 |
InChI Key |
PUGBGQWMVUTSED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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